molecular formula C8H16N2O B1392831 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol CAS No. 1269602-06-3

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol

Cat. No. B1392831
M. Wt: 156.23 g/mol
InChI Key: XNAZVRGJPIDDOQ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol, also known as PPO, is a cyclic amino alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to act as a chiral auxiliary in asymmetric synthesis, making it a valuable tool for the production of pharmaceuticals and other important chemicals. In

Scientific Research Applications

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be highly effective in promoting enantioselectivity in reactions involving carbonyl compounds, such as aldol reactions and Michael additions. Additionally, 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol has been used as a catalyst in the synthesis of natural products, such as alkaloids and terpenes.

Mechanism Of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a chiral template in the reaction process. The nitrogen atoms in the pyrrolidine ring of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol are capable of forming hydrogen bonds with the carbonyl group of the substrate, leading to the formation of a chiral intermediate. This intermediate then undergoes further reactions to produce the desired product with high enantioselectivity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol, as it is primarily used in lab experiments for chemical synthesis. However, studies have shown that 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol in lab experiments is its ability to promote enantioselectivity in reactions involving carbonyl compounds. This makes it a valuable tool for the production of pharmaceuticals and other important chemicals. Additionally, the synthesis of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is relatively simple and can be performed on a large scale, making it readily available for research purposes.
One of the limitations of using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is its relatively high cost compared to other chiral auxiliaries. Additionally, 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol is not effective in all types of reactions, and its effectiveness can vary depending on the specific substrate and reaction conditions.

Future Directions

There are many potential future directions for research involving 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol. One area of interest is the development of new synthetic methods that utilize 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol as a chiral auxiliary. Additionally, there is potential for the development of new pharmaceuticals and other important chemicals using 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol as a catalyst. Further studies on the mechanism of action of 4-(Pyrrolidin-1-yl)pyrrolidin-3-ol could also lead to a better understanding of its potential applications in chemical synthesis.

properties

IUPAC Name

4-pyrrolidin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAZVRGJPIDDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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